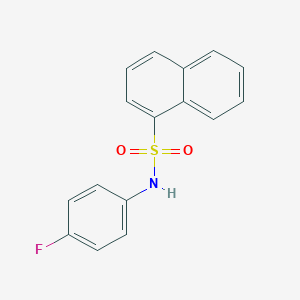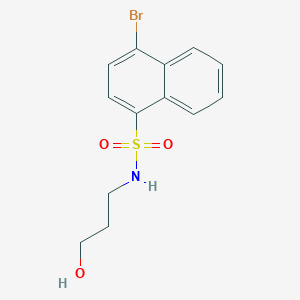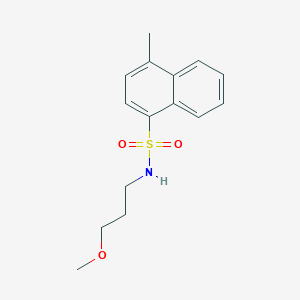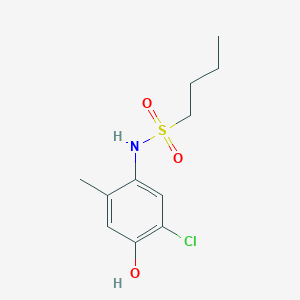
N-(4-fluorophenyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)naphthalene-1-sulfonamide, also known as FN1S, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FN1S is a sulfonamide derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. The compound possesses unique physicochemical properties, making it a useful tool for various scientific studies.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)naphthalene-1-sulfonamide is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting certain enzymes or proteins involved in various cellular processes. For example, N-(4-fluorophenyl)naphthalene-1-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)naphthalene-1-sulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and reduce inflammation. In addition, N-(4-fluorophenyl)naphthalene-1-sulfonamide has been shown to have antiviral activity against several viruses, including influenza A virus and herpes simplex virus type 1.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)naphthalene-1-sulfonamide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and its physicochemical properties make it a useful tool for various types of studies. However, there are also some limitations to the use of N-(4-fluorophenyl)naphthalene-1-sulfonamide. For example, the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(4-fluorophenyl)naphthalene-1-sulfonamide. One area of interest is the development of new derivatives of the compound with improved biological activity. Another area of research is the investigation of the mechanisms of action of N-(4-fluorophenyl)naphthalene-1-sulfonamide and its derivatives, which could lead to the discovery of new therapeutic targets. Additionally, the use of N-(4-fluorophenyl)naphthalene-1-sulfonamide in materials science applications, such as the development of new sensors or catalysts, is an area of growing interest.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)naphthalene-1-sulfonamide can be achieved through several methods. One of the most common methods involves the reaction of 4-fluoronitrobenzene with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then reduced using a reducing agent such as iron powder to yield N-(4-fluorophenyl)naphthalene-1-sulfonamide. Other methods include the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)naphthalene-1-sulfonamide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and materials science. The compound has been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Eigenschaften
Molekularformel |
C16H12FNO2S |
|---|---|
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H12FNO2S/c17-13-8-10-14(11-9-13)18-21(19,20)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18H |
InChI-Schlüssel |
FRLZCANOUYTOIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-iodophenyl)sulfonyl]-beta-alanine](/img/structure/B229739.png)
amino]benzoic acid](/img/structure/B229740.png)
![N-[(4-iodophenyl)sulfonyl]phenylalanine](/img/structure/B229741.png)
![4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid](/img/structure/B229743.png)

![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229747.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]proline](/img/structure/B229748.png)
homocysteine](/img/structure/B229749.png)
![N-[(4-bromo-1-naphthyl)sulfonyl]valine](/img/structure/B229751.png)
![2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229752.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]tryptophan](/img/structure/B229756.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]valine](/img/structure/B229757.png)

